molecular formula C17H20N2OS B023261 Promethazine sulfoxide CAS No. 7640-51-9

Promethazine sulfoxide

Número de catálogo: B023261
Número CAS: 7640-51-9
Peso molecular: 300.4 g/mol
Clave InChI: OWTCLFIFAFHQIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Promethazine sulfoxide (C₁₇H₂₀N₂OS) is the primary oxidative metabolite of promethazine, a first-generation phenothiazine antihistamine. Structurally, it features a phenothiazine core modified by a sulfoxide group (-S=O) at the sulfur atom of the thiazine ring . It is detected in human blood and is excreted slowly via urine and bile, predominantly as a metabolite .

Análisis De Reacciones Químicas

Types of Reactions

Promethazine sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the potential of PMZSO as an antiparasitic agent. In vitro and in vivo experiments demonstrated that promethazine exhibits significant activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The research indicated that promethazine could reduce worm burden by over 90% in infected murine models, suggesting that PMZSO may also share similar properties due to its metabolic relationship with promethazine .

  • Case Study : A murine model treated with promethazine showed substantial reductions in both juvenile and adult stages of S. mansoni. The study found that oral administration effectively decreased the total worm burden and ameliorated associated symptoms such as hepatomegaly and splenomegaly .

Toxicological Studies

PMZSO has been investigated for its role in toxicology, particularly concerning its metabolism and stability in biological systems. A study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method to quantify PMZSO alongside its parent compound and other metabolites in swine tissues. The findings revealed that PMZSO remained detectable in plasma and tissues long after administration, indicating its potential persistence and relevance in pharmacokinetics .

  • Table 1: Metabolite Detection in Swine Tissues
    | Metabolite | Detection Time | Tissue Type |
    |--------------------|----------------|----------------------|
    | Promethazine | 10 days | Plasma |
    | Promethazine Sulfoxide | 10 days | Liver |
    | Monodesmethyl-Promethazine (Nor1PMZ) | 10 days | Muscle |

Method Development for Detection

The development of analytical methods for detecting PMZSO is crucial for understanding its pharmacokinetics and safety profile. The aforementioned HPLC–MS/MS method allows for sensitive detection of PMZSO in biological samples, enabling researchers to study its metabolic pathways effectively .

  • Case Study : In a dosing trial involving swine, researchers successfully tracked the presence of PMZSO post-administration, establishing baseline data for future toxicological assessments .

Environmental Impact Studies

Research has also begun to explore the environmental implications of promethazine derivatives, including PMZSO. Studies focus on how these compounds interact with biological systems, particularly regarding endocrine disruption in aquatic models like zebrafish.

  • Findings : Environmental studies have shown that certain metabolites can interfere with thyroid hormone signaling pathways, which are critical for growth and development in aquatic organisms . This raises concerns about the ecological impact of pharmaceutical residues.

Mecanismo De Acción

Promethazine sulfoxide exerts its effects by interacting with various receptors in the body. It acts as an antagonist of histamine H1 receptors, which helps alleviate allergic reactions. Additionally, it interacts with muscarinic and NMDA receptors, contributing to its sedative and antiemetic effects . The molecular targets and pathways involved include the inhibition of histamine-mediated responses and modulation of neurotransmitter activity .

Comparación Con Compuestos Similares

Key Characteristics :

  • Molecular Weight : 300.42 g/mol (as hydrochloride salt) .
  • Pharmacokinetics :
    • Metabolism : Formed via hepatic sulfoxidation, primarily mediated by peroxidases and cytochrome P450 enzymes .
    • Elimination Half-Life : 5–14 hours, similar to its parent compound .
    • Renal Clearance : 90.4 mL/min, significantly higher than promethazine’s 5.9 mL/min, indicating faster excretion .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Promethazine sulfoxide belongs to the phenothiazine class, sharing structural similarities with other derivatives but differing in substituents and oxidation states.

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₇H₂₀N₂OS 300.42 (HCl salt) Phenothiazine, Sulfoxide
Promethazine HCl C₁₇H₂₀N₂S·HCl 320.88 Phenothiazine, Tertiary amine
Chlorpromazine Sulfoxide C₁₇H₁₉ClN₂OS 334.86 Phenothiazine, Cl, Sulfoxide
Dimethyl Sulfoxide (DMSO) C₂H₆OS 78.13 Sulfoxide
  • Promethazine HCl : The parent drug lacks the sulfoxide group, contributing to higher lipophilicity and slower renal clearance .
  • Chlorpromazine Sulfoxide: Features a chlorine substituent on the phenothiazine ring, increasing molecular weight and altering receptor binding compared to this compound .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

Compound Metabolism Pathway Excretion Route Half-Life (h) Protein Binding (%)
This compound Phase I (Oxidation) Renal, Biliary 5–14 Not specified
Promethazine HCl Hepatic (to sulfoxide) Renal 5–14 76–93
Chlorpromazine Sulfoxide Hepatic sulfoxidation Renal ~30 High (similar)
DMSO Minimal metabolism Renal N/A Low
  • Promethazine vs. Its Sulfoxide : The sulfoxide metabolite exhibits reduced pharmacological activity but higher polarity, enhancing renal excretion .
  • Chlorpromazine Sulfoxide : Longer half-life (~30 hours) due to chlorine’s electron-withdrawing effects, which may delay metabolic clearance .
  • DMSO : Rapid renal excretion without significant metabolism, used primarily as a solvent or cryoprotectant .

Analytical and Regulatory Considerations

  • Detection Methods :

    • UPLC-MS/MS : Differentiates this compound (retention time: 2.55 min; m/z 301.2→86.1/239.1) from chlorpromazine sulfoxide (2.71 min; m/z 335.2→86.1/232.1) .
    • Capillary Electrophoresis (CE) : Separates sulfoxides based on charge-to-mass ratios, critical for urine drug monitoring .
  • Regulatory Limits: USP Standards: this compound is controlled as an impurity in drug formulations, with acceptance criteria ≤0.3% relative to promethazine . HS Codes: Classified under HS 29343090 for international trade, similar to other phenothiazine derivatives .

Toxicological and Functional Insights

  • Contrast with DMSO : While DMSO is generally low-toxicity, this compound’s cholinesterase inhibition highlights its distinct bioactivity .

Actividad Biológica

Promethazine sulfoxide (PMZSO) is a significant metabolite of the antihistamine promethazine, which is primarily known for its histamine H1 receptor antagonism. Understanding the biological activity of PMZSO is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Promethazine (PMZ) undergoes extensive hepatic metabolism, predominantly converting to PMZSO. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of the drug. The metabolic process involves cytochrome P450 enzymes, particularly CYP2D6, which facilitate the formation of PMZSO from PMZ .

Key Metabolic Pathways

  • Primary Metabolite : this compound (PMZSO)
  • Minor Metabolites : Desmethylpromethazine and hydroxylated forms
  • Enzymatic Involvement : Primarily mediated by CYP2D6

Pharmacological Activity

PMZSO exhibits various biological activities, primarily linked to its role as a metabolite of promethazine. Its effects are closely related to those of promethazine but may vary in potency and efficacy.

  • Histamine H1 Antagonism : Similar to promethazine, PMZSO acts as an antagonist at histamine H1 receptors, contributing to its sedative and anti-allergic properties.
  • Dopamine Receptor Interaction : It may also influence dopaminergic pathways, although this aspect requires further investigation.

Biological Effects

  • Sedation and Anxiolytic Effects : PMZSO retains sedative properties, making it useful in treating anxiety and sleep disorders.
  • Antiemetic Activity : Like its parent compound, PMZSO can mitigate nausea and vomiting by acting on the central nervous system.
  • Potential Antioxidant Activity : Some studies suggest that PMZSO may exhibit antioxidant properties, which could have implications for neuroprotection .

Pharmacokinetic Studies

A study conducted on rats demonstrated that PMZSO's pharmacokinetic profile is influenced by coadministration with herbal extracts, affecting both PMZ and schisandrin levels in plasma. The method employed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for precise measurement .

ParameterValue
Lower Limit of Quantification0.5 ng/mL
Calibration Range0.5 - 200 ng/mL
Intra-day Precision< 13.31%
Inter-day Precision< 16.67% for LLOQ

Toxicity Studies

Toxicological assessments indicate that PMZSO has a lower toxicity profile compared to its parent compound. The oral LD50 in mice for PMZ is reported at 255 mg/kg, while specific data for PMZSO are less defined but suggest a safer margin .

Q & A

Q. Basic: What analytical methods are recommended for quantifying Promethazine Sulfoxide in biological samples?

This compound (PS) can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or capillary electrophoresis (CE) with electrochemiluminescence (ECL). For HPLC, a Cogent UDC-Cholesterol™ column (4.6 mm × 15 cm, 5-µm packing) is effective, with mobile phases optimized for gradient elution (e.g., acetonitrile/ammonium acetate buffer) . CE-ECL methods offer higher sensitivity, achieving detection limits as low as 3.7×10⁻⁶ g/L for PS in urine samples, using tris(2,2′-bipyridyl) ruthenium as the ECL enhancer . Method validation should include specificity, linearity (e.g., R² > 0.995), and recovery rates (90–110%) using spiked matrices.

Q. Advanced: How can conflicting data on PS metabolic pathways be resolved in pharmacokinetic studies?

Conflicting data often arise from differences in metabolic models (e.g., in vitro vs. in vivo systems) or interspecies variability. To resolve discrepancies:

  • Comparative metabolic profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., cytochrome P450 isoforms responsible for sulfoxidation) .
  • Kinetic modeling : Apply Michaelis-Menten kinetics to compare enzyme affinities (Km) and turnover rates (Vmax) across models .
  • Cross-validation : Replicate findings in human hepatocyte cultures or organ-on-chip systems to bridge in vitro-in vivo gaps .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear EN 166-compliant safety goggles, flame-resistant lab coats, and nitrile gloves .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via EPA-approved facilities .
  • Storage : Store PS in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Q. Advanced: How can researchers optimize sample preparation to minimize matrix interference in PS detection?

  • Subsampling strategy : Use stratified random sampling to ensure homogeneity, especially for particulate-rich biological matrices (e.g., liver tissue) .
  • Extraction : Employ solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) eluents to isolate PS from proteins/lipids .
  • Error mitigation : Calculate the sampling error (sFE) using incremental homogenization and validate with spike-and-recovery tests (±5% acceptable variance) .

Q. Basic: What are the key stability-indicating parameters for this compound in formulation studies?

  • Forced degradation : Expose PS to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions (pH 1–13) to identify degradation products (e.g., N-oxide derivatives) .
  • Chromatographic resolution : Ensure baseline separation between PS and degradants using USP-defined HPLC protocols (e.g., L1 columns, 254 nm detection) .
  • Acceptance criteria : Degradation products should not exceed 0.2% per impurity (ICH Q3B guidelines) .

Q. Advanced: How can computational models enhance the prediction of PS pharmacokinetics in diverse populations?

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate parameters like hepatic clearance, plasma protein binding, and renal excretion rates from in vitro assays .
  • Population variability analysis : Use Monte Carlo simulations to account for genetic polymorphisms (e.g., CYP2D6 poor metabolizers) and body mass index (BMI) effects .
  • Validation : Compare simulated AUC₀–24 values with clinical trial data (≤20% deviation acceptable) .

Q. Basic: What quality control measures are essential for synthesizing high-purity this compound?

  • Synthetic route validation : Monitor reaction intermediates via TLC or NMR (e.g., confirm sulfoxide formation using δ 2.8–3.2 ppm shifts in ¹H NMR) .
  • Purity criteria : Achieve ≥98% purity (HPLC area normalization) with residual solvents (e.g., dichloromethane) below ICH Q3C limits .
  • Batch documentation : Record reaction conditions (time, temperature, molar ratios) for reproducibility .

Q. Advanced: How should researchers address discrepancies in PS toxicity profiles across preclinical studies?

  • Dose normalization : Adjust for metabolic scaling (e.g., allometric scaling of mg/kg doses between rodents and humans) .
  • Toxicogenomic analysis : Perform RNA sequencing on exposed tissues to identify differentially expressed genes (e.g., oxidative stress markers like NRF2) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. Basic: What regulatory guidelines govern the analytical validation of PS in pharmaceutical products?

  • USP compliance : Follow USP <621> for chromatographic system suitability (e.g., tailing factor ≤2.0, theoretical plates ≥2000) .
  • ICH guidelines : Adhere to Q2(R1) for validation parameters (precision ≤2% RSD, accuracy 98–102%) .
  • Documentation : Include raw data, instrument logs, and outlier justifications in analytical reports .

Q. Advanced: What strategies improve the detection of low-abundance PS metabolites in complex matrices?

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with mass accuracy <3 ppm for untargeted metabolomics .
  • Ion mobility separation : Couple HRMS with drift-tube ion mobility to resolve isobaric metabolites .
  • Data processing : Apply peak alignment algorithms (e.g., XCMS) and spectral libraries (mzCloud) for annotation .

Propiedades

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997774
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7640-51-9
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7640-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMETHAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Promethazine sulfoxide
Reactant of Route 2
Reactant of Route 2
Promethazine sulfoxide
Reactant of Route 3
Reactant of Route 3
Promethazine sulfoxide
Reactant of Route 4
Reactant of Route 4
Promethazine sulfoxide
Reactant of Route 5
Reactant of Route 5
Promethazine sulfoxide
Reactant of Route 6
Reactant of Route 6
Promethazine sulfoxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.